molecular formula C19H17ClN4O3 B2537739 2-(2-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941890-61-5

2-(2-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2537739
CAS No.: 941890-61-5
M. Wt: 384.82
InChI Key: WHBPOYWJVLHVMF-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-triazine class of compounds . 1,2,4-triazines are a class of heterocyclic compounds that contain a nitrogen-rich six-membered ring. They are known to exhibit a wide variety of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1,2,4-triazines are typically synthesized through multi-step procedures that involve cyclization reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antiviral Activity : Imidazo[1,2-a]-s-triazine nucleosides, including compounds similar to the chemical , have been synthesized and tested for antiviral activity. Moderate activity was observed against rhinovirus at non-toxic levels (Kim et al., 1978).

  • Novel Synthesis and Crystal Structure : Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles were synthesized, and their structures were studied using various spectroscopic methods. The study provides insights into the structural characteristics of such compounds (Hranjec et al., 2012).

  • Thermolysis and Formation Studies : The formation of 3-amino-derivatives of benzo-1,2,4-triazine through thermolysis of condensed N-amino-α-azidoimidazoles was explored. This research aids in understanding the chemical transformations relevant to the compound (Pozharskii et al., 1992).

Biological Activities and Applications

  • Antibacterial Properties : Studies on derivatives of 1,2,4-triazino[3,4-b]benzothiazole, closely related to the compound, have shown promising antibacterial activity, indicating potential for therapeutic applications (Vartale et al., 2008).

  • Antiproliferative Activity : Novel analogs of imidazo[2,1-c][1,2,4]triazine have been identified for their antitumor activity, showing potential as cancer therapeutics (Sztanke et al., 2007).

Environmental and Industrial Applications

  • CO2 Capture : Triazine-based polymers have been developed for selective CO2 capture, indicating the potential of triazine derivatives in environmental applications (Sekizkardes et al., 2014).

Future Directions

Research into 1,2,4-triazine derivatives is ongoing due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and studying their biological activities .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-27-15-8-6-14(7-9-15)22-10-11-23-17(25)18(26)24(21-19(22)23)12-13-4-2-3-5-16(13)20/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBPOYWJVLHVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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